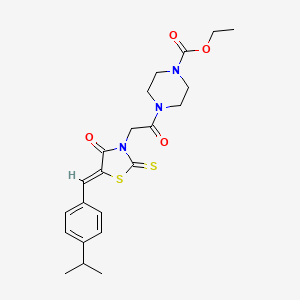

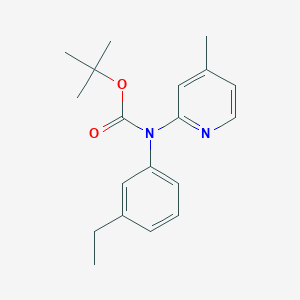

![molecular formula C10H10NNaO4 B2764934 Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate CAS No. 2197055-56-2](/img/structure/B2764934.png)

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate is a chemical compound with the molecular formula C10H10NNaO4 . It is a sodium salt of a carboxylic acid ester .

Molecular Structure Analysis

The molecular structure of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate consists of a pyridine ring attached to an ethoxycarbonyl group and a sodium acetate group . The presence of the pyridine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate are not available, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The compound Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate has potential anti-fibrotic properties. A related study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising anti-fibrotic effects, surpassing the reference compounds Pirfenidone and Bipy55′DC. These derivatives effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Synthesis of Pyridin-2-yl-methanones

Transition metals can catalyze the oxidation of Csp3-H bonds to synthesize aromatic ketones. In the case of Sodium 2-[4-(ethoxycarbonyl)pyridin-2-yl]acetate , an efficient copper-catalyzed approach enables the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via direct Csp3-H oxidation with water under mild conditions .

N-Heterocycle Synthesis

The compound can be used as a precursor for N-heterocycles. For instance, N-(pyridin-2-yl)imidates derived from it can be readily converted into N-heterocycles such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine. These transformations occur in the presence of corresponding ethylenediamine or 1,3-diaminopropane .

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;2-(4-ethoxycarbonylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4.Na/c1-2-15-10(14)7-3-4-11-8(5-7)6-9(12)13;/h3-5H,2,6H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUPNXFLNFMIPG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)

![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2764861.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)

![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)

![2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2764871.png)

![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2764873.png)